N-(tert-butyl)-4-isopropoxybenzamide
Description
N-(tert-butyl)-4-isopropoxybenzamide is a benzamide derivative characterized by a tert-butyl group attached to the amide nitrogen and an isopropoxy substituent at the para position of the benzene ring. This compound belongs to a class of molecules where bulky alkyl groups (e.g., tert-butyl) and alkoxy substituents (e.g., isopropoxy) are strategically incorporated to modulate physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.
Such structural features are common in pharmaceuticals and agrochemicals, where stability and bioavailability are critical .
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32g/mol |
IUPAC Name |
N-tert-butyl-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C14H21NO2/c1-10(2)17-12-8-6-11(7-9-12)13(16)15-14(3,4)5/h6-10H,1-5H3,(H,15,16) |
InChI Key |
PNQFABPWOVLOAA-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC(C)(C)C |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects: tert-Butyl vs. Other Alkyl/Aryl Groups
The tert-butyl substituent in N-(tert-butyl)-4-isopropoxybenzamide can be compared to other alkyl or aryl groups in analogous benzamides:
| Compound | Substituent (R) | Lipophilicity (logP) | Metabolic Stability | Applications |
|---|---|---|---|---|
| This compound | tert-butyl | High (~3.5 estimated) | High (due to steric bulk) | Drug intermediates, materials |
| N-methyl-4-methoxybenzamide | methyl | Moderate (~2.1) | Moderate | Synthetic intermediates |
| N-phenyl-4-ethoxybenzamide | phenyl | High (~3.8) | Low (prone to oxidation) | Polymer additives |
Key Findings :
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